2-tert-Butylaniline
Overview
Description
2-tert-Butylaniline, also known as 2-(1,1-dimethylethyl)aniline, is a sterically hindered aniline derivative. It is characterized by the presence of a tert-butyl group attached to the second position of the aniline ring. This compound is a clear pale yellow to red-brown liquid with a molecular formula of C10H15N and a molecular weight of 149.23 g/mol .
Mechanism of Action
Target of Action
2-tert-Butylaniline is a sterically hindered aniline It is known to participate in copper-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its participation in chemo- and regioselective copper-catalyzed cross-coupling reactions . This reaction is effective for the amination of 2-chlorobenzoic acids . The sterically hindered nature of this compound likely influences its reactivity and selectivity in these reactions.
Biochemical Pathways
Its role in the amination of 2-chlorobenzoic acids suggests it may influence pathways involving these acids or their derivatives .
Result of Action
Its role in the amination of 2-chlorobenzoic acids suggests it may contribute to the synthesis of new compounds through this reaction .
Biochemical Analysis
Biochemical Properties
2-tert-Butylaniline plays a significant role in biochemical reactions, particularly in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The steric hindrance provided by the tert-butyl group influences the reactivity and selectivity of the compound in these reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s steric hindrance can impact the binding of enzymes and proteins, leading to changes in cellular activities . Additionally, this compound may affect the expression of genes involved in metabolic pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular activities and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways . Threshold effects and dose-dependent responses have been observed in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular activities and functions . Enzymes such as cytochrome P450 and other oxidases play a crucial role in the metabolism of this compound, influencing its biochemical properties and effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound can influence its activity and function, affecting cellular processes and responses .
Preparation Methods
2-tert-Butylaniline can be synthesized through various methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a catalyst such as aluminum chloride or hydrochloric acid. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the tert-butyl group replaces a hydrogen atom on the aniline ring.
Another method involves the use of a catalyst for the alkylation reaction of aniline and methyl tert-butyl ether. In this process, phosphotungstic acid (DTP)/HZSM-5 catalyst is prepared and used to enhance the selectivity of this compound in the reaction product .
Chemical Reactions Analysis
2-tert-Butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper complexes. Major products formed from these reactions include substituted anilines, quinones, and amines .
Scientific Research Applications
2-tert-Butylaniline has several scientific research applications:
Chemistry: It is used in the preparation of various organic compounds, including 2,3-bis(2-tert-butylphenyl)imino)butane and N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides
Biology: Its sterically hindered structure makes it useful in studying steric effects in biological systems.
Medicine: It is investigated for its potential biological activities and as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-tert-Butylaniline can be compared with other similar compounds such as:
4-tert-Butylaniline: Similar structure but with the tert-butyl group at the fourth position.
2-Isopropylaniline: Contains an isopropyl group instead of a tert-butyl group.
2,4,6-Tri-tert-butylaniline: Contains three tert-butyl groups at the second, fourth, and sixth positions.
The uniqueness of this compound lies in its specific steric hindrance and reactivity, making it valuable for selective reactions and applications in various fields .
Properties
IUPAC Name |
2-tert-butylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOZWYBDBVCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212439 | |
Record name | 2-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-tert-Butylaniline | |
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URL | https://haz-map.com/Agents/19701 | |
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CAS No. |
6310-21-0 | |
Record name | 2-tert-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6310-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-tert-Butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310210 | |
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Record name | 6310-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43044 | |
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Record name | 2-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.031 | |
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Record name | 2-TERT-BUTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F46C9L299 | |
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Synthesis routes and methods
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